5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine
Description
Properties
Molecular Formula |
C11H8BrFN2 |
|---|---|
Molecular Weight |
267.10 g/mol |
IUPAC Name |
5-bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine |
InChI |
InChI=1S/C11H8BrFN2/c1-7-5-10(15-6-9(7)12)8-3-2-4-14-11(8)13/h2-6H,1H3 |
InChI Key |
YNUWXNKCEDMGPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Br)C2=C(N=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Key Steps:
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Preparation of 2-fluoropyridin-3-yl precursor | Nucleophilic substitution of 3-chloropyridine with fluorinating agents (e.g., Selectfluor) | Moderate to high yields (~60-80%) |
| 2 | Introduction of methyl group at position 4 | Methylation via Friedel–Crafts alkylation or methylation reagents like methyl iodide with Lewis acids | Variable yields (~50-70%) |
| 3 | Halogenation at position 5 | Bromination using N-bromosuccinimide (NBS) under controlled conditions | Yields >80% |
| 4 | Coupling of pyridinyl-3-yl with 4-methylpyridine derivative | Cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling | Yields vary (~50-75%) |
Research Findings:
This approach is often used when starting from substituted pyridines, offering flexibility in functional group placement. However, selectivity can be challenging, requiring optimized conditions to prevent over-halogenation or undesired substitutions.
Multi-Step Synthesis from 2-Amino-4-chloropyridine
This route is supported by patent literature and experimental research, emphasizing the use of readily available intermediates and avoiding hazardous reagents.
Proposed Synthetic Route:
Step 1: Bromination of 2-Amino-4-chloropyridine
- Reagents: N-bromo-succinimide (NBS) in dichloromethane (DCM)
- Conditions: 0°C, reaction time ~30 minutes
- Outcome: Formation of 5-bromo-2-amino-4-chloropyridine with yields exceeding 80%
Step 2: Diazotization and Chlorination
- Reagents: Sodium nitrite (NaNO₂), hydrochloric acid (HCl), sodium hydroxide (NaOH), chlorinating agents (e.g., N-chlorosuccinimide)
- Conditions: -30°C for diazotization, room temperature for chlorination
- Outcome: Conversion to 5-bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine with overall yields >50%
Step 3: Coupling and Purification
- Reagents: Standard organic solvents and chromatography techniques for purification.
Alternative Synthesis via Building Block Assembly
Another viable approach involves synthesizing the pyridine core with desired substituents through building blocks like 2-fluoro-4-methylpyridine derivatives, followed by coupling reactions.
Key Steps:
Research Findings:
This route emphasizes modular synthesis, allowing for the incorporation of various substituents and facilitating structure-activity relationship studies. It is particularly useful for medicinal chemistry applications.
Summary of Research Discoveries and Data
| Methodology | Starting Materials | Key Reactions | Typical Yields | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct substitution | Commercial pyridine derivatives | Fluorination, methylation, bromination | 50-80% | Flexible, modular | Selectivity issues |
| Multi-step from 2-amino-4-chloropyridine | 2-Amino-4-chloropyridine | Bromination, diazotization, chlorination | >80% (bromination), >50% (overall) | Cost-effective, scalable | Multiple steps required |
| Building block assembly | 2-Fluoro-4-methylpyridine derivatives | Cross-coupling, halogenation | 50-70% | Modular, suitable for SAR | Requires multiple steps |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different hydrogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine carboxylic acids.
Scientific Research Applications
Chemistry: 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It serves as a probe to investigate enzyme activities and receptor binding.
Medicine: The compound has potential applications in drug discovery. Its derivatives are explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or binding to specific receptors. The presence of bromine and fluorine atoms can enhance the binding affinity and selectivity of the compound towards its molecular targets. The exact pathways involved vary based on the biological system and the specific derivative used.
Comparison with Similar Compounds
Substituent Variations at Position 2
The substituent at position 2 significantly impacts electronic, steric, and biological properties. Key analogs include:
Key Observations :
Halogen and Methyl Substituent Effects
Variations at positions 4 and 5 alter steric and electronic profiles:
Key Observations :
- Ethynyl vs.
- Methyl Position : Methyl at position 4 (target) vs. position 3 () alters steric hindrance, affecting synthetic accessibility and molecular packing.
Biological Activity
5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine is C₉H₈BrF₁N₂, with a molecular weight of approximately 267.10 g/mol. The presence of bromine and fluorine atoms in its structure contributes to its unique reactivity and biological interactions.
The biological activity of 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can modulate the activity of these targets, influencing downstream signaling pathways. Specific mechanisms may vary depending on the biological context and target involved.
Enzyme Inhibition
Research indicates that 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine exhibits enzyme inhibition properties. It has been studied for its potential to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development in conditions such as cancer and inflammation.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, a study reported significant growth inhibition in HeLa cells with an IC₅₀ value indicating effective cytotoxicity at lower concentrations. The compound's activity was enhanced with prolonged exposure, suggesting a time-dependent effect on cell viability .
| Concentration (µM) | Percent Viable Cells (48h) | Percent Viable Cells (72h) |
|---|---|---|
| 5 | 62.67% | 45.53% |
| 10 | 46.77% | 30.38% |
| 20 | 29.33% | 21.64% |
Case Studies
- Cell Proliferation Inhibition : A study highlighted the compound's effectiveness against HeLa cells, showing a dose-dependent decrease in cell viability over time, indicating potential for further development as an anticancer agent .
- Mechanistic Insights : Investigations into the compound's mechanism revealed that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Comparative Analysis with Similar Compounds
The biological activity of 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine can be compared with other pyridine derivatives known for their pharmacological properties.
| Compound | Activity Type | IC₅₀ Value (µM) |
|---|---|---|
| 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine | Anticancer | [Data Pending] |
| BPU (1-[3-(trifluoromethyl)benzyl]urea) | Anticancer | 9.22 ± 0.17 |
| Other Fluorinated Pyridines | Varies | Varies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
